Cas no 89937-77-9 (methyl 2-oxo-1H-pyridine-4-carboxylate)

Methyl 2-oxo-1H-pyridine-4-carboxylate is a versatile heterocyclic compound featuring both a carboxylate ester and a pyridinone moiety. Its structural framework makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound’s reactivity allows for further functionalization, enabling the construction of complex molecular architectures. Its stability under standard conditions ensures ease of handling and storage. Researchers value this compound for its role in medicinal chemistry, where it serves as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents. The ester group also facilitates solubility in organic solvents, enhancing its utility in synthetic applications.
methyl 2-oxo-1H-pyridine-4-carboxylate structure
89937-77-9 structure
商品名:methyl 2-oxo-1H-pyridine-4-carboxylate
CAS番号:89937-77-9
MF:C7H7NO3
メガワット:153.135381937027
MDL:MFCD09258780
CID:726039
PubChem ID:280755

methyl 2-oxo-1H-pyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate
    • 4-Pyridinecarboxylicacid, 1,2-dihydro-2-oxo-, methyl ester
    • Methyl 2-hydroxypyridine-4-carboxylate
    • methyl 2-oxo-1,2-dihydropyridine-4-carboxylate
    • methyl 2-oxo-1H-pyridine-4-carboxylate
    • 1,2-dihydro-2-oxo-4-methoxycarbonyl-1H-pyridine
    • 2-Oxo-1,2-dihydropyridine-4-carboxylic acid methyl ester
    • 4-methoxycarbonyl-2(1H)-pyridone
    • 4-methoxycarbonyl-2-pyridone
    • Methyl 1,6-dihydro-6-oxo-pyridine-4-carboxylate
    • methyl 2-hydroxyisonicotinate
    • Methyl pound inverted question mark1,2-dihydro-2-oxopyridine-4
    • 2-Hydroxyisonicotinic acid methyl ester
    • NSC 132887
    • 4-PYRIDINECARBOXYLIC ACID, 1,2-DIHYDRO-2-OXO-, METHYL ESTER
    • METHYL 2-HYDROXY-4-PYRIDINECARBOXYLATE
    • Methyl pound inverted question mark1,2-dihydro-2-oxopyridine-4-carboxylate
    • NSC132887
    • PubChem23888
    • methyl-2-hydroxyisonicotinate
    • Isonicotinic acid, 1,2-dihydro-2-oxo-, methyl ester (6CI)
    • Isonicotinic acid, 2-hydroxy-, methyl ester (7CI)
    • 2-Hydroxypyridine-4-carboxylic acid methyl ester
    • 4-Methoxycarbonylpyridin-2-one
    • Methyl 1,2-dihydro-2-oxo-4-pyridinecarboxylate
    • Methyl 2-oxo-1,2-dihydro-4-pyridinecarboxylate
    • DTXSID60299796
    • SCHEMBL200699
    • NSC-132887
    • SY027263
    • AKOS006346508
    • J-521740
    • 2-hydroxy-isonicotinic acid methyl ester
    • 2-oxo-1,2-dihydro-pyridine-4-carboxylic acid methyl ester
    • PB32713
    • FS-2963
    • EN300-115261
    • Methyl 1 pound not2-dihydro-2-oxopyridine-4-carboxylate
    • DB-356069
    • 89937-77-9
    • methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
    • CS-W003594
    • MFCD09258780
    • AC-22774
    • MFCD00229828
    • AKOS024461905
    • DATHOCDTDDUESC-UHFFFAOYSA-N
    • MDL: MFCD09258780
    • インチ: 1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4H,1H3,(H,8,9)
    • InChIKey: DATHOCDTDDUESC-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CC(=O)NC=C1)OC

計算された属性

  • せいみつぶんしりょう: 153.04300
  • どういたいしつりょう: 153.043
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 55.4

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.263±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 212-214 ºC (methanol ethyl acetate )
  • ふってん: 342.4℃ at 760 mmHg
  • フラッシュポイント: 160.9°C
  • 屈折率: 1.517
  • ようかいど: 溶出度(64 g/l)(25ºC)、
  • PSA: 59.16000
  • LogP: 0.16150
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

methyl 2-oxo-1H-pyridine-4-carboxylate セキュリティ情報

methyl 2-oxo-1H-pyridine-4-carboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

methyl 2-oxo-1H-pyridine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-115261-100.0g
methyl 2-oxo-1,2-dihydropyridine-4-carboxylate
89937-77-9 95%
100.0g
$680.0 2023-02-18
Enamine
EN300-115261-2.5g
methyl 2-oxo-1,2-dihydropyridine-4-carboxylate
89937-77-9 95%
2.5g
$47.0 2023-02-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02528-10G
methyl 2-oxo-1H-pyridine-4-carboxylate
89937-77-9 97%
10g
¥ 448.00 2023-04-13
eNovation Chemicals LLC
D565863-1g
Methyl 2-Oxo-1,2-dihydropyridine-4-carboxylate
89937-77-9 97%
1g
$130 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GH964-250mg
methyl 2-oxo-1H-pyridine-4-carboxylate
89937-77-9 97%
250mg
84CNY 2021-05-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M78710-25g
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate
89937-77-9
25g
¥1586.0 2021-09-04
eNovation Chemicals LLC
D694062-25g
Methyl 2-Oxo-1,2-dihydropyridine-4-carboxylate
89937-77-9 97%
25g
$265 2023-09-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M841964-1g
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate
89937-77-9 98%
1g
145.80 2021-05-17
Fluorochem
077373-1g
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate
89937-77-9 95%
1g
£18.00 2022-03-01
TRC
B587643-10g
methyl 2-hydroxypyridine-4-carboxylate
89937-77-9
10g
$ 230.00 2022-06-07

methyl 2-oxo-1H-pyridine-4-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  0 °C; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
リファレンス
Synthesis and biological evaluation of a series of novel pyridinecarboxamides as potential multi-receptor antipsychotic drugs
Xu, Mingshuo ; Wang, Yu; Yang, Feipu; Wu, Chunhui; Wang, Zhen ; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(4), 606-611

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Acetic anhydride ;  5 min, 25 °C → 185 °C; 2 h, 185 °C; 185 °C → 30 °C
1.2 Reagents: Alumina Solvents: Methanol ;  3 min, 30 °C → 100 °C; 1 h, 100 °C
リファレンス
Matrix-assisted laser desorption/ionization tandem mass spectrometry of N-glycans derivatized with isonicotinic hydrazide and its biotinylated form
Bank, Stephanie; Heller, Eberhard; Memmel, Elisabeth; Seibel, Juergen; Holzgrabe, Ulrike; et al, Rapid Communications in Mass Spectrometry, 2014, 28(15), 1745-1756

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Acetic anhydride
リファレンス
Synthesis of 4-[2-[N-[1-methyl-3-(3-carbamylphenyl)propyl]amino]ethyl]-1-hydroxy-2-pyridone
Yoon, Sung Hwa, Yakhak Hoechi, 1993, 37(1), 36-40

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  12 h, 0 °C
リファレンス
Discovery, design, and synthesis of indole-based EZH2 inhibitors
Gehling, Victor S.; Vaswani, Rishi G.; Nasveschuk, Christopher G.; Duplessis, Martin; Iyer, Priyadarshini; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(17), 3644-3649

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  rt; rt → 0 °C; 0 °C; 3 h, 22 °C; 1 min, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
1.3 Reagents: Methanol ,  Sulfuric acid Solvents: Methanol ,  Water ;  15 h, reflux; reflux → 22 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
Inhibition of chorismate-utilising enzymes by 2-amino-4-carboxypyridine and 4-carboxypyridone and 5-carboxypyridone analogues
Payne, Richard J.; Bulloch, Esther M. M.; Kerbarh, Olivier; Abell, Chris, Organic & Biomolecular Chemistry, 2010, 8(15), 3534-3542

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ;  22 h, 240 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  rt; 18 h, 75 °C
リファレンス
Discovery of an N-(2-aminopyridin-4-ylmethyl)nicotinamide derivative: a potent and orally bioavailable NCX inhibitor
Kuramochi, Takahiro; Kakefuda, Akio; Yamada, Hiroyoshi; Tsukamoto, Issei; Taguchi, Taku; et al, Bioorganic & Medicinal Chemistry, 2005, 13(12), 4022-4036

methyl 2-oxo-1H-pyridine-4-carboxylate Raw materials

methyl 2-oxo-1H-pyridine-4-carboxylate Preparation Products

methyl 2-oxo-1H-pyridine-4-carboxylate 関連文献

methyl 2-oxo-1H-pyridine-4-carboxylateに関する追加情報

Methyl 2-oxo-1H-pyridine-4-carboxylate (CAS No. 89937-77-9): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 2-oxo-1H-pyridine-4-carboxylate, identified by its unique chemical identifier CAS No. 89937-77-9, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic ester serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and cardiovascular disorders. The compound's structural framework, featuring a pyridine ring with a methyl ester group and a β-keto ester moiety, makes it a versatile building block for medicinal chemists.

The utility of methyl 2-oxo-1H-pyridine-4-carboxylate stems from its ability to undergo a wide array of chemical transformations. These include condensation reactions with amines to form pyridine derivatives, cyclization processes to create more complex heterocycles, and Michael additions to α,β-unsaturated carbonyl compounds. Such reactivity has positioned it as an indispensable component in the development of novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed an increasing demand for innovative treatments for chronic diseases. Among these, neurological disorders such as Alzheimer's disease and Parkinson's disease have garnered significant attention. Researchers have leveraged the structural features of methyl 2-oxo-1H-pyridine-4-carboxylate to design molecules that modulate neurotransmitter activity. For instance, derivatives of this compound have been explored as potential acetylcholinesterase inhibitors, which are pivotal in managing cognitive decline associated with neurodegenerative conditions.

The synthesis of methyl 2-oxo-1H-pyridine-4-carboxylate itself is an area of active research. Modern synthetic methodologies emphasize efficiency, scalability, and sustainability. One such approach involves the catalytic conversion of readily available pyridine precursors using transition metal catalysts. These methods not only enhance yield but also minimize waste, aligning with green chemistry principles. Recent advances in flow chemistry have further refined the production process, enabling continuous manufacturing that reduces batch-to-batch variability.

Beyond its role in drug discovery, methyl 2-oxo-1H-pyridine-4-carboxylate has found applications in agrochemicals and material science. Its derivatives exhibit properties that make them suitable for use as intermediates in the synthesis of pesticides and specialty chemicals. Additionally, the compound's ability to form stable complexes with metals has been exploited in the development of novel catalysts and coordination polymers.

The pharmacological profile of compounds derived from methyl 2-oxo-1H-pyridine-4-carboxylate continues to be a subject of intense investigation. Preclinical studies have highlighted its potential in treating not only neurological disorders but also cardiovascular diseases. The ester functionality allows for facile modifications that can fine-tune solubility, bioavailability, and metabolic stability, making it an attractive scaffold for structure-based drug design.

As computational chemistry advances, virtual screening techniques are being employed to identify novel analogs of methyl 2-oxo-1H-pyridine-4-carboxylate. Machine learning models predict biological activity based on molecular descriptors, expediting the discovery process. This interdisciplinary approach combines experimental expertise with computational power to accelerate the development pipeline.

The regulatory landscape for pharmaceutical intermediates like methyl 2-oxo-1H-pyridine-4-carboxylate is stringent but evolving. Regulatory agencies worldwide are increasingly focusing on sustainability and ethical sourcing of raw materials. Manufacturers must adhere to Good Manufacturing Practices (GMP) and ensure that their processes meet environmental standards. This has driven innovation in synthetic routes that prioritize safety and ecological responsibility.

In conclusion, methyl 2-oxo-1H-pyridine-4-carboxylate (CAS No. 89937-77-9) is a multifaceted compound with far-reaching implications in pharmaceutical research and industrial applications. Its structural versatility and reactivity make it a cornerstone in the synthesis of life-saving drugs and advanced materials. As scientific understanding progresses and technology evolves, the role of this compound is poised to expand even further into uncharted territories of medicine and material science.

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